![molecular formula C14H9Br2NS B15161616 2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole CAS No. 142207-86-1](/img/structure/B15161616.png)
2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole is an organic compound with the molecular formula C14H9Br2NS. It belongs to the class of benzothiazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is characterized by the presence of a dibromomethyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole typically involves the bromination of a precursor compound. One common method is the reaction of 3-(Dibromomethyl)aniline with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromoform as a brominating agent. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions: 2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[3-(Dibromomethyl)phenyl]-
Propiedades
Número CAS |
142207-86-1 |
|---|---|
Fórmula molecular |
C14H9Br2NS |
Peso molecular |
383.1 g/mol |
Nombre IUPAC |
2-[3-(dibromomethyl)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9Br2NS/c15-13(16)9-4-3-5-10(8-9)14-17-11-6-1-2-7-12(11)18-14/h1-8,13H |
Clave InChI |
YPAPQHPNXGPMIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



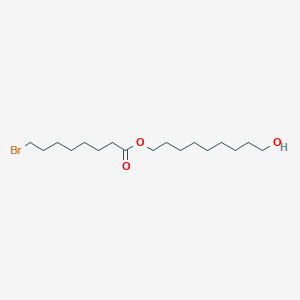
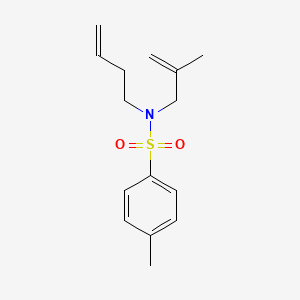
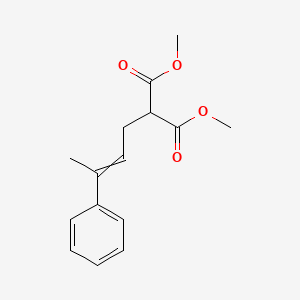
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
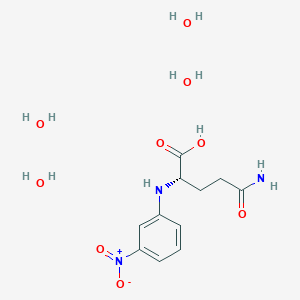
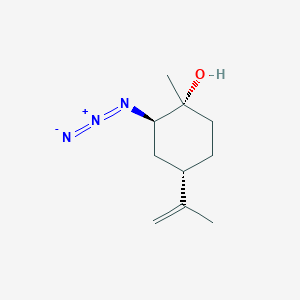



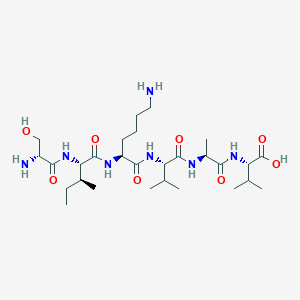
![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

